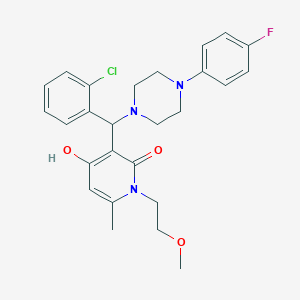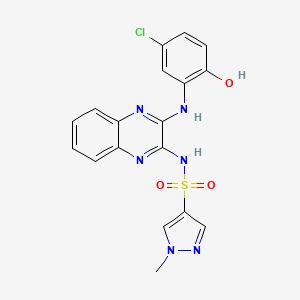
N-(3-((5-chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((5-chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide represents a complex heterocyclic compound that likely exhibits unique chemical and physical properties due to its intricate structure. This type of compound can be synthesized through multi-step organic reactions involving the coupling of amines, sulfonamides, and heterocyclic compounds.
Synthesis Analysis
Synthesis of similar complex molecules often involves sequential reactions including amide bond formation, nucleophilic substitution, and cyclization. For instance, the synthesis of 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones involved ring transformation processes starting from quinoxaline derivatives, suggesting that similar strategies could be applied for the synthesis of the target compound (Kurasawa et al., 1989).
Molecular Structure Analysis
The molecular structure of compounds like the one can be elucidated using spectroscopic techniques such as NMR, IR, and MS. The presence of various functional groups (e.g., sulfonamide, quinoxalinyl, pyrazole) contributes to the complexity of the molecule and its potential interactions. Studies have detailed the structural characterization of similar compounds, providing insights into how substituents affect molecular conformation and reactivity (Eller, Datterl, & Holzer, 2007).
Chemical Reactions and Properties
The chemical reactivity of such a molecule would involve its sulfonamide group, aromatic systems, and heteroatoms, which could participate in various organic reactions, including electrophilic and nucleophilic substitutions. The presence of these functional groups indicates a high degree of potential biological activity, as seen in similar sulfonamide derivatives studied for their biological effects (Srivastava et al., 2008).
Aplicaciones Científicas De Investigación
Enzymatic Activation Studies
Research has demonstrated the role of certain compounds, including N-(3-((5-chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, in the enzymatic phase II activation processes. These processes are crucial for understanding the metabolic pathways and potential genotoxic effects of various compounds, including mutagenic and carcinogenic heterocyclic amines produced during the cooking of meat. The study by Davis et al. (1993) elucidates how these compounds undergo metabolic activation via cytochrome P450-mediated N-oxidation and phase II esterification, highlighting the importance of understanding these pathways in assessing the toxicological impact of dietary components (C. Davis, H. Schut, & E. Snyderwine, 1993).
Organic Synthesis Methodologies
The compound also finds applications in the field of organic synthesis, particularly in the synthesis of quinoxaline derivatives. For example, Poomathi et al. (2015) described a green and efficient approach for the regioselective synthesis of novel quinoxaline derivatives, showcasing the versatility of such compounds in facilitating the synthesis of potentially bioactive molecules under environmentally benign conditions (N. Poomathi, S. Mayakrishnan, D. Muralidharan, R. Srinivasan, & P. Perumal, 2015).
Biological Activities
Moreover, the compound's derivatives have been explored for their biological activities, such as antimicrobial and anticancer properties. Studies like those by Alavi et al. (2017) have focused on the synthesis of quinoxaline sulfonamides with demonstrated antibacterial activity against various bacterial strains, highlighting the potential therapeutic applications of these compounds (S. Alavi, M. Mosslemin, R. Mohebat, & A. Massah, 2017). Similarly, Kumar et al. (2014) synthesized derivatives with significant antimicrobial activity, further emphasizing the potential of these compounds in developing new therapeutic agents (J. Kumar, G. Chawla, Umesh Kumar, & Kapendra Sahu, 2014).
Propiedades
IUPAC Name |
N-[3-(5-chloro-2-hydroxyanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O3S/c1-25-10-12(9-20-25)29(27,28)24-18-17(21-13-4-2-3-5-14(13)22-18)23-15-8-11(19)6-7-16(15)26/h2-10,26H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKOFODBELEMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2485029.png)
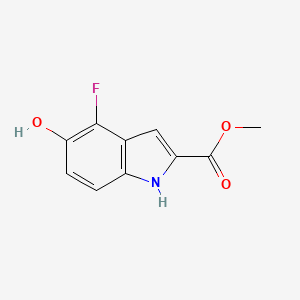
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea](/img/structure/B2485032.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2485033.png)
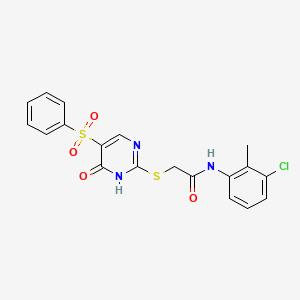
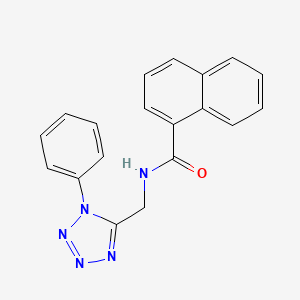

![ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485040.png)
![3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2485042.png)
![1-(2-((2-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2485043.png)
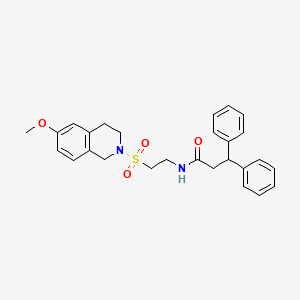
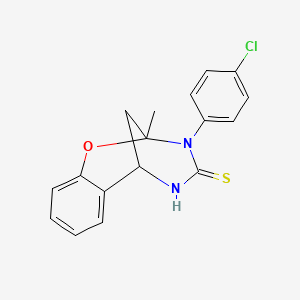
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2485048.png)
